molecular formula C14H15N3O3 B2560123 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1286714-40-6

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2560123
CAS No.: 1286714-40-6
M. Wt: 273.292
InChI Key: RAEHRSWDRPKSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of furan, pyridazine, and piperidine rings

Preparation Methods

The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with a 1,4-diketone, followed by cyclization.

    Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.

    Final Coupling and Carboxylation: The final step involves coupling the piperidine ring with the furan-pyridazine intermediate, followed by carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using halogenated reagents.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include substituted furan, pyridazine, and piperidine derivatives.

Scientific Research Applications

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    1-(6-(Pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a pyridine ring instead of a furan ring, which may affect its binding affinity to certain molecular targets.

    1-(6-(Benzofuran-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a benzofuran ring, which may enhance its stability and bioavailability.

The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHRSWDRPKSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.